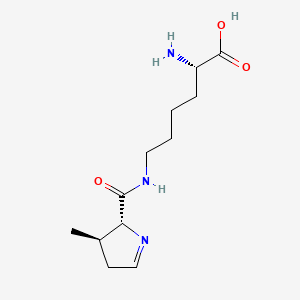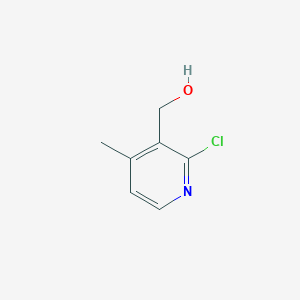
(2-氯-4-甲基吡啶-3-基)甲醇
描述
“(2-Chloro-4-methylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 447402-10-0 . It has a molecular weight of 157.6 and its IUPAC name is (2-chloro-4-methyl-3-pyridinyl)methanol . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps . The first step involves dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II) in a mixture of CH2Cl2 and 1,4-dioxane at 70 °C for 8 hours . The second step involves diisobutylaluminium hydride in tetrahydrofuran at 20 °C for 5 hours, followed by an additional 0.5 hours at -20 °C .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 . This indicates that the compound has a pyridine ring with a chlorine atom and a methyl group attached to it, along with a methanol group .Physical And Chemical Properties Analysis
“(2-Chloro-4-methylpyridin-3-yl)methanol” is a solid at room temperature . The compound is typically shipped at room temperature .科学研究应用
合成与结构分析
研究已深入探讨与(2-氯-4-甲基吡啶-3-基)甲醇相关的化合物的合成和晶体结构分析。例如,研究报告了通过涉及(2-氯-4-甲基吡啶-3-基)甲醇衍生物的缩合反应合成新的席夫碱化合物。这些化合物表现出有趣的结构性质,例如依赖于特定供体相互作用的晶体工程以及由氢键和π-π堆积相互作用促进的超分子结构。一项研究详细介绍了通过缩合等摩尔的3-溴-5-氯水杨醛和4-甲基吡啶-2-胺在甲醇中合成席夫碱化合物,揭示了其优异的抗菌活性(王等人,2008年)。另一项研究重点关注使用相关配体的溶剂热合成手性[Fe4O4]-立方烷簇,表明由于这些簇的氧化还原活性核而具有电子穿梭的潜在应用(Marco Seifried等人,2022年)。
配位化学和催化
已探索(2-氯-4-甲基吡啶-3-基)甲醇衍生物的配位化学,以了解过渡金属离子对形成螺旋体、盒子和聚合物等各种结构的影响。这些研究揭示了过渡金属离子的特性如何影响氢键螺旋体的形成和替代配位聚合物的形成。例如,一项研究重点介绍了使用CuCl2和CuBr2形成氢键螺旋体,展示了金属盐和碱的存在在合成过程中的作用(S. Telfer等人,2008年)。
此外,涉及(2-氯-4-甲基吡啶-3-基)甲醇衍生物对甲醇羰基化的催化活性一直是研究的主题。这包括羰基铑配合物的探索以及它们将甲醇转化为有价值的化学产品的功效,表明这些配合物在工业催化中的潜力(N. Kumari等人,2002年)。
安全和危害
属性
IUPAC Name |
(2-chloro-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJXQIITJQALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3352199.png)
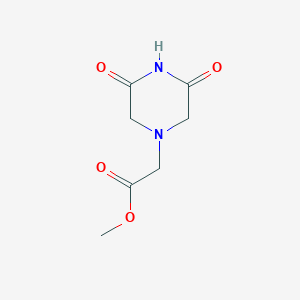
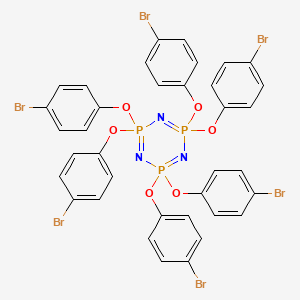
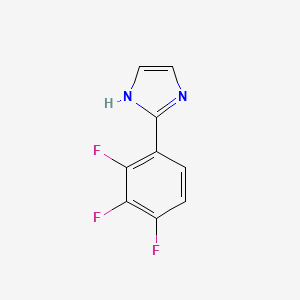

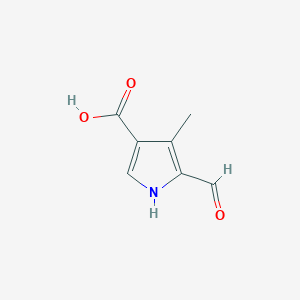
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)

![Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-](/img/structure/B3352247.png)
![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
